4-Bromo-3-chlorophenyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including halogenation and the introduction of the isothiocyanate group. For example, the synthesis of 3-(2-(4-Chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-one demonstrates a complex process involving the reaction of chlorophenyl compounds with isothiocyanates in the presence of dimethylformamide as a solvent (Raj Kumar Ramagiri et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-chlorophenyl isothiocyanate can be analyzed using techniques such as single-crystal X-ray diffraction. For instance, the structural analysis of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one highlighted the importance of intermolecular interactions within the crystal structures, offering insights into the molecule's shape and properties (A. Bakheit et al., 2023).
Scientific Research Applications
1. Structural Analysis and Conformation
4-Bromo-3-chlorophenyl isothiocyanate's structural properties and conformation have been a subject of interest in crystallography. Studies like those by Levi and Doedens (1980) have analyzed similar compounds, focusing on molecular conformation and structure through crystallography methods, providing foundational knowledge for understanding 4-Bromo-3-chlorophenyl isothiocyanate's structural characteristics (Levi & Doedens, 1980).
2. Synthesis and Chemical Reactivity
Research has delved into the synthesis and reactivity of compounds closely related to 4-Bromo-3-chlorophenyl isothiocyanate. For instance, Nazeer et al. (2020) explored the Suzuki cross-coupling reaction in synthesizing derivatives of similar compounds, providing insights into potential synthetic pathways and reactivity for 4-Bromo-3-chlorophenyl isothiocyanate (Nazeer et al., 2020).
3. Application in Multicomponent Synthesis
The compound's use in multicomponent synthesis approaches has been reported. Ramagiri and Vedula (2014) discussed the synthesis of complex molecules using similar compounds, highlighting the potential of 4-Bromo-3-chlorophenyl isothiocyanate in facilitating diverse chemical reactions (Ramagiri & Vedula, 2014).
4. Development of New Chemical Entities
Studies like that of Nadaf et al. (2019) have synthesized new chemical entities using similar isothiocyanate derivatives, indicating the role of 4-Bromo-3-chlorophenyl isothiocyanate in developing novel compounds with potential applications (Nadaf et al., 2019).
Safety And Hazards
4-Bromo-3-chlorophenyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1-bromo-2-chloro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJNWHXQEZOISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865621 | |
Record name | 1-Bromo-2-chloro-4-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorophenyl isothiocyanate | |
CAS RN |
32118-33-5, 98041-69-1 | |
Record name | Isothiocyanic acid, 4-bromo-3-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-chlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32118-33-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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